molecular formula C20H16F2N2O2 B2606486 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1105216-36-1

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2606486
CAS No.: 1105216-36-1
M. Wt: 354.357
InChI Key: LPDYDMHVGMGRRK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic ketone featuring a 2,4-difluorophenyl-substituted isoxazole core linked to a 3,4-dihydroquinoline moiety via an ethanone bridge.

Properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c21-14-7-8-16(17(22)10-14)19-11-15(23-26-19)12-20(25)24-9-3-5-13-4-1-2-6-18(13)24/h1-2,4,6-8,10-11H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDYDMHVGMGRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Difluorophenyl Group: This step might involve a halogenation reaction followed by a coupling reaction.

    Formation of the Dihydroquinoline Moiety: This could be synthesized through a hydrogenation reaction of quinoline.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the dihydroquinoline moiety.

    Reduction: Reduction reactions could be used to modify the isoxazole ring or the quinoline structure.

    Substitution: The difluorophenyl group could participate in substitution reactions, potentially introducing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups to the difluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and reported bioactivities of the target compound with structurally related analogs:

Compound Core Structure Substituents Molecular Weight Reported Activity Key References
Target: 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Isoxazole + dihydroquinoline 2,4-Difluorophenyl (isoxazole), dihydroquinoline (N-linked) ~382.38 (calculated) Hypothesized anticancer/antimicrobial activity based on structural analogs
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone Triazole + ethanone 2,4-Difluorophenyl, brominated triazole 429.99 Antifungal (structural similarity to triazole antifungals)
AR54: 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone Pyrimidine + dihydroquinoline Pyrimidinylthio, trimethylphenyl-dihydroquinoline 447.54 Prostate cancer treatment (inhibits androgen receptor signaling)
1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives Oxadiazole + ethanone 4-Chlorophenyl (oxadiazole), variable R-groups ~250–350 Antimicrobial (Gram-positive bacteria inhibition)
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone Triazole + dihydroisoquinoline 2-Methoxyphenyl (triazole), allyl, dihydroisoquinoline 420.53 Not explicitly reported; structural similarity suggests kinase inhibition potential

Key Structural and Functional Differences:

Heterocyclic Core: The target compound’s isoxazole core (vs. triazole in or oxadiazole in ) may confer distinct electronic and steric properties, influencing target selectivity. The dihydroquinoline moiety (vs. dihydroisoquinoline in ) alters ring conformation, affecting interactions with hydrophobic binding pockets .

Substituent Effects: The 2,4-difluorophenyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ) . Sulfanyl or thioether linkages in analogs (e.g., ) improve stability but may reduce solubility compared to the ethanone bridge in the target compound.

Bioactivity Trends: Triazole-containing analogs (e.g., ) are widely used as antifungal agents (C14 demethylase inhibitors), while oxadiazole derivatives (e.g., ) show antibacterial activity .

Research Findings and Data

  • Antimicrobial Activity : Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate derivatives demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus , comparable to oxadiazole-based analogs .
  • Anticancer Potential: AR54, a structural analog, showed IC₅₀ values of <10 µM in prostate cancer cell lines . The target compound’s dihydroquinoline moiety may similarly modulate apoptosis pathways.

Biological Activity

The compound 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising an isoxazole ring and a dihydroquinoline moiety. The presence of the 2,4-difluorophenyl substituent is significant as it enhances the compound's lipophilicity and biological activity.

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving nitrile oxides.
  • Attachment of the Dihydroquinoline Moiety : This step may involve reactions with appropriate quinoline derivatives.
  • Final Modifications : Functional groups are introduced to optimize pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

Studies have shown that derivatives of isoxazole compounds often demonstrate significant anti-inflammatory properties. For example, a study on related isoxazole derivatives indicated substantial inhibition of cyclooxygenase (COX-1/2) enzymes, which are crucial in inflammatory processes. Compounds demonstrated up to 76% edema inhibition in animal models, suggesting strong anti-inflammatory potential .

Anticancer Activity

Preliminary investigations suggest that the compound may also possess anticancer properties. Isoxazole derivatives have been noted for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cells such as HT-29 and TK-10 .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways associated with cancer proliferation.

Case Studies and Research Findings

StudyFindings
Study on Isoxazole Derivatives Demonstrated significant anti-inflammatory effects with % edema inhibition ranging from 71% to 76% .
Anticancer Activity Assessment Exhibited notable cytotoxicity against HT-29 and TK-10 cell lines .
Mechanistic Studies Molecular docking analyses indicated strong binding affinities with COX-2 enzyme, supporting its role as an anti-inflammatory agent .

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